molecular formula C35H35BrClN4O10P B12373314 N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine

N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine

Número de catálogo: B12373314
Peso molecular: 818.0 g/mol
Clave InChI: PTUCPHGSAFOJAU-MGONOCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of RXP470.1 involves the use of phosphinic peptides. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of peptide coupling reactions, followed by purification steps to achieve the desired purity and activity .

Análisis De Reacciones Químicas

RXP470.1 primarily functions as an inhibitor and does not undergo significant chemical transformations under physiological conditions. Its primary interaction is with the active site of MMP-12, where it forms a stable complex, thereby inhibiting the enzyme’s activity . The compound is stable under normal laboratory conditions and does not readily undergo oxidation, reduction, or substitution reactions.

Aplicaciones Científicas De Investigación

RXP470.1 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of atherosclerosis. It has been shown to significantly reduce the development of atherosclerotic plaques in mouse models . Additionally, RXP470.1 has been used in research to study the role of MMP-12 in various pathological conditions, including abdominal aortic aneurysms and other inflammatory diseases . The compound’s ability to selectively inhibit MMP-12 makes it a valuable tool in understanding the molecular mechanisms underlying these diseases.

Comparación Con Compuestos Similares

RXP470.1 is unique in its high selectivity for MMP-12 compared to other matrix metalloproteinases. Similar compounds include other MMP inhibitors such as MMP-1, MMP-2, and MMP-9 inhibitors. these inhibitors are generally less selective and may have off-target effects . The high selectivity of RXP470.1 for MMP-12 makes it a valuable compound for research and potential therapeutic applications, as it minimizes the risk of side effects associated with non-selective MMP inhibition .

Propiedades

Fórmula molecular

C35H35BrClN4O10P

Peso molecular

818.0 g/mol

Nombre IUPAC

(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(34(47)40-29(13-15-32(44)45)35(48)39-28(33(38)46)12-14-31(42)43)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,46)(H,39,48)(H,40,47)(H,42,43)(H,44,45)(H,49,50)/t23-,28+,29+/m1/s1

Clave InChI

PTUCPHGSAFOJAU-MGONOCMRSA-N

SMILES isomérico

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)C[C@H](CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N

SMILES canónico

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)CC(CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.